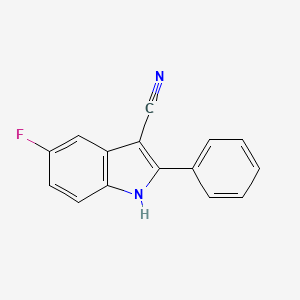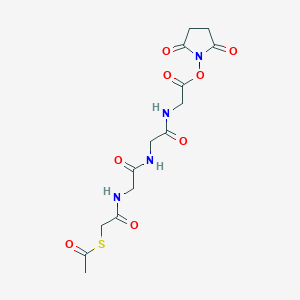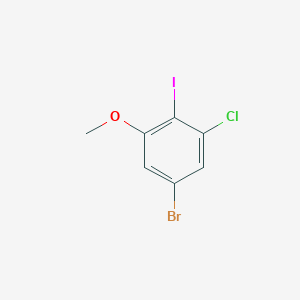
5-Bromo-1-chloro-2-iodo-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClIO It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multi-step reactions starting from a benzene derivative. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes successive halogenation and methoxylation . The reaction conditions often involve the use of catalysts such as iron(III) chloride for bromination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the methoxy group.
Reduction: Zinc dust in acetic acid for reducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .
Applications De Recherche Scientifique
5-Bromo-1-chloro-2-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 5-Bromo-1-chloro-2-iodo-3-methoxybenzene exerts its effects involves interactions with specific molecular targets. The halogen atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-2-chloro-1-iodo-3-methoxybenzene
- 1-Bromo-3-iodo-5-methoxybenzene
Uniqueness
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H5BrClIO |
|---|---|
Poids moléculaire |
347.37 g/mol |
Nom IUPAC |
5-bromo-1-chloro-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Clé InChI |
CTORNNBRWKONNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


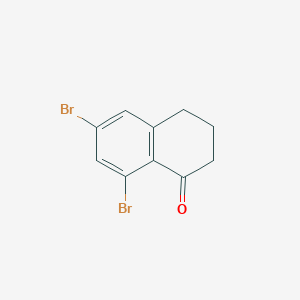

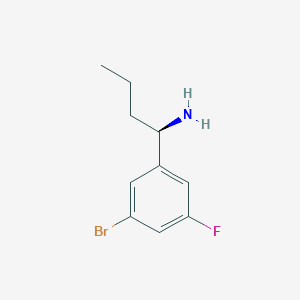

![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)

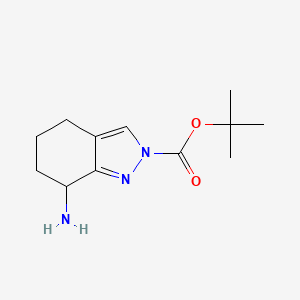
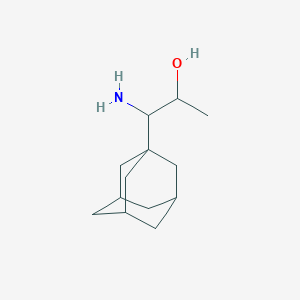
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)


